DAF-2DA

Nitric Oxide Detection Fluorescent Probe Sensitivity Cell-Based Assays

DAF-2DA (4,5-Diaminofluorescein diacetate) is a non-fluorescent, cell-permeable derivative of DAF-2 that serves as a widely used fluorescent indicator for detecting and quantifying nitric oxide (NO) in living cells and tissues. Upon passive diffusion across the plasma membrane, intracellular esterases cleave the diacetate groups to generate the membrane-impermeable DAF-2, which then reacts with NO in the presence of oxygen to yield the highly fluorescent triazolofluorescein derivative DAF-2T.

Molecular Formula C24H18N2O7
Molecular Weight 446.4 g/mol
CAS No. 205391-02-2
Cat. No. B163786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAF-2DA
CAS205391-02-2
Synonyms4,5-diaminofluorescein diacetate
4,5-diaminofluorescein-2 diacetate
DAF-2DA
Molecular FormulaC24H18N2O7
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N
InChIInChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3
InChIKeyPTSUYDXEEKDBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DAF-2DA (CAS 205391-02-2): Cell-Permeable Fluorescent Nitric Oxide Probe for Live-Cell Imaging and Quantification


DAF-2DA (4,5-Diaminofluorescein diacetate) is a non-fluorescent, cell-permeable derivative of DAF-2 that serves as a widely used fluorescent indicator for detecting and quantifying nitric oxide (NO) in living cells and tissues [1]. Upon passive diffusion across the plasma membrane, intracellular esterases cleave the diacetate groups to generate the membrane-impermeable DAF-2, which then reacts with NO in the presence of oxygen to yield the highly fluorescent triazolofluorescein derivative DAF-2T [2]. The probe exhibits excitation/emission maxima of approximately 491/513 nm and demonstrates a detection limit of 2–5 nM for NO at neutral pH, making it suitable for monitoring NO production across a range of biological systems, including endothelial cells, macrophages, and plant tissues . DAF-2DA is commercially available from multiple vendors with purity typically ≥98% and is supplied as a lyophilized powder or DMSO solution for convenient use in fluorescence microscopy, flow cytometry, and microplate-based assays .

Why DAF-2DA Cannot Be Simply Substituted with Other Diaminofluorescein-Based NO Probes


Although several diaminofluorescein (DAF)-based probes share a common fluorogenic mechanism, substitution with analogs such as DAF-2 (non-esterified), DAF-FM DA, or DAR-4M AM can fundamentally alter experimental outcomes due to differences in cell permeability, intracellular retention, detection sensitivity, pH stability, and photostability [1]. DAF-2 lacks the diacetate moiety and is therefore cell-impermeable, requiring invasive loading techniques or use in cell-free systems [2]. Conversely, DAF-FM DA and DAR-4M AM, while also cell-permeable, exhibit distinct spectral properties, altered pH sensitivity profiles, and differing degrees of photobleaching resistance, which can affect signal quantification and imaging reproducibility [3]. Furthermore, the specific esterase hydrolysis kinetics and intracellular trapping efficiency vary among diacetate derivatives, influencing the temporal resolution and spatial distribution of the fluorescent signal. Consequently, direct substitution without validation can lead to misinterpretation of NO dynamics, inaccurate dose-response relationships, and incompatibility with established protocols. The following quantitative evidence details the precise performance boundaries that distinguish DAF-2DA from its closest analogs and inform rational probe selection.

Quantitative Differentiation of DAF-2DA from Closest Analogs: A Comparative Evidence Guide


Detection Sensitivity: DAF-2DA vs. DAF-FM DA — Lower Detection Limit for DAF-FM DA

DAF-2DA exhibits a detection limit of approximately 5 nM for nitric oxide at neutral pH, whereas the next-generation probe DAF-FM DA demonstrates a lower detection limit of approximately 3 nM, representing a 1.67-fold improvement in sensitivity [1]. This difference enables DAF-FM DA to detect lower basal levels of NO in quiescent cells or tissues with minimal endogenous production [2]. The higher sensitivity of DAF-FM DA is attributed to the greater fluorescence enhancement (approximately 160-fold increase in quantum yield from ~0.005 to ~0.81) upon reaction with NO, compared to the ~100-fold enhancement observed for DAF-2 [3].

Nitric Oxide Detection Fluorescent Probe Sensitivity Cell-Based Assays

Cell Permeability and Intracellular Trapping: DAF-2DA vs. DAF-2 (Non-Esterified Form)

DAF-2DA is a cell-permeable diacetate derivative that passively diffuses across the plasma membrane, whereas DAF-2 (the non-esterified parent compound) is membrane-impermeable and cannot enter intact cells [1]. Upon entry, intracellular esterases hydrolyze the diacetate groups of DAF-2DA, converting it to DAF-2, which is retained within the cell due to its negative charge and inability to cross the membrane [2]. This esterase-dependent trapping mechanism enhances intracellular accumulation and signal retention, with studies showing that DAF-2DA-loaded cells retain fluorescence signals for up to 60 minutes post-washing, whereas extracellular DAF-2 yields no intracellular signal .

Cell Permeability Intracellular Retention Live-Cell Imaging

pH Stability of Fluorescence Signal: DAF-2DA/DAF-2 vs. DAF-FM DA

The fluorescence of the DAF-2T adduct (generated from DAF-2DA after esterase cleavage) is strongly pH-dependent, with optimal signal at neutral to slightly alkaline pH and significant quenching at acidic pH (<6.5) [1]. In contrast, the fluorescence of the DAF-FM-NO adduct is independent of pH above 5.5, providing a stable signal across a broader range of physiological and pathological conditions . This pH sensitivity of DAF-2DA can introduce variability when measuring NO in acidic cellular compartments (e.g., lysosomes, endosomes) or under conditions of cellular acidosis .

pH Sensitivity Fluorescence Stability Intracellular Imaging

Photostability: DAF-2DA/DAF-2 vs. DAF-FM DA and DAR-4M

DAF-2DA-derived DAF-2T exhibits relatively poor photostability, with significant photobleaching occurring within seconds to minutes under continuous excitation, necessitating low laser intensities and careful light protection during experiments [1]. In contrast, DAF-FM-NO adducts demonstrate significantly enhanced photostability, allowing extended image capture and time-lapse acquisition without substantial signal decay [2]. Furthermore, rhodamine-based probes such as DAR-4M offer even greater photostability than DAF-2-based probes, making them preferable for long-term imaging applications [3].

Photostability Fluorescence Imaging Time-Lapse Microscopy

Spatial Resolution in Live-Cell Imaging: DAF-2DA vs. Organelle-Targeted Probes (HTDAF-2DA)

DAF-2DA distributes throughout the cytoplasm and does not provide organelle-specific localization, resulting in low spatial resolution for subcellular NO mapping [1]. A comparative study demonstrated that DAF-2DA-loaded cells exhibited diffuse cytoplasmic fluorescence with no discernible subcellular compartmentalization, whereas an engineered organelle-targetable derivative (HTDAF-2DA) enabled specific labeling of mitochondria or nuclei with clear spatial segregation [2]. The inability of DAF-2DA to resolve NO production within distinct organelles limits its utility for investigating compartment-specific NO signaling pathways [3].

Subcellular Localization Spatial Resolution Organelle-Specific Imaging

Optimal Application Scenarios for DAF-2DA Based on Quantified Performance Characteristics


Routine Live-Cell NO Quantification in Endothelial Cells, Macrophages, and Plant Tissues

DAF-2DA is the probe of choice for standard assays measuring NO production in cell types with moderate-to-high NO output, such as activated macrophages, endothelial cells, and plant guard cells [1]. Its cell permeability enables simple incubation protocols without the need for transfection or microinjection, while its 2–5 nM detection limit is adequate for quantifying stimulated NO release in these systems [2]. The probe's low cost and extensive literature validation make it suitable for high-throughput screening and routine laboratory use where extreme sensitivity or organelle-level resolution is not required .

Fluorescence Microscopy and Flow Cytometry with Single-Time-Point Measurements

For fluorescence microscopy or flow cytometry experiments that capture a single time point or require only brief illumination, DAF-2DA provides sufficient signal without the need for enhanced photostability [1]. Its excitation/emission maxima (491/513 nm) are compatible with standard FITC/GFP filter sets on most fluorescence microscopes and flow cytometers [2]. However, due to its relatively low photostability, DAF-2DA is not recommended for extended time-lapse imaging or z-stack acquisitions that involve prolonged laser exposure .

Whole-Tissue or Organ-Level NO Imaging in Ex Vivo Preparations

DAF-2DA has been successfully applied to ex vivo tissue preparations, including brain slices, aortic rings, and plant root apices, where whole-tissue NO distribution is of interest rather than subcellular localization [1]. Its ability to passively diffuse into tissue and be retained after esterase cleavage makes it suitable for imaging NO production in intact tissue architecture [2]. However, users should note that DAF-2DA staining may exhibit toxicity in certain neuronal preparations, and careful optimization of loading conditions is advised .

Cost-Sensitive, High-Volume Screening Assays

In industrial or academic settings where large numbers of samples must be processed (e.g., compound library screens for NOS modulators), DAF-2DA offers a favorable balance of performance and cost compared to newer-generation probes such as DAF-FM DA or DAR-4M AM [1]. The probe's established protocols, broad vendor availability, and lower price point make it the pragmatic choice for initial screening campaigns, with positive hits subsequently validated using more sensitive or specialized probes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAF-2DA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.